BenchChemオンラインストアへようこそ!

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol

Suzuki-Miyaura coupling Cross-coupling Medicinal chemistry building blocks

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol (CAS 1201844-89-4, MW 271.12, C₁₅H₁₈BNO₃) is a bifunctional quinoline building block bearing a pinacol boronate ester at C6 and a free 4-hydroxyl group. The 4-quinolinol scaffold is privileged in kinase inhibitor design and antimicrobial programs.

Molecular Formula C15H18BNO3
Molecular Weight 271.12 g/mol
Cat. No. B11755142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol
Molecular FormulaC15H18BNO3
Molecular Weight271.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CC3=O
InChIInChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)10-5-6-12-11(9-10)13(18)7-8-17-12/h5-9H,1-4H3,(H,17,18)
InChIKeyFYIDLDHMVNOJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol: Core Identity and Comparator Landscape for Evidence-Based Procurement


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol (CAS 1201844-89-4, MW 271.12, C₁₅H₁₈BNO₃) is a bifunctional quinoline building block bearing a pinacol boronate ester at C6 and a free 4-hydroxyl group . The 4-quinolinol scaffold is privileged in kinase inhibitor design and antimicrobial programs [1]. Its closest procurement-relevant comparators include 6-bromoquinolin-4-ol (the C6 halogen electrophile; CAS 145369-94-4), 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol (the C7 regioisomer; CAS 1351477-69-4), 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (the 4-deoxy analog; CAS 406463-06-7), and unsubstituted quinolin-4-ol (CAS 611-36-9). The evidence guide below establishes where the C6-BPin/4-OH combination provides quantifiable differentiation against these analogs.

Why 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol Cannot Be Casually Replaced by In-Class Analogs


Quinoline-4-ol derivatives bearing different C6 substituents are not functionally interchangeable. The 6-bromo analog (6-bromoquinolin-4-ol) displays only moderate intrinsic antibacterial activity (MIC = 6.25 mg/mL against ESBL E. coli for the most potent derivative in the series, with the parent 6-bromo compound itself exhibiting lower potency) [1]. The pinacol boronate ester at C6 fundamentally redirects reactivity from electrophilic cross-coupling (Buchwald–Hartwig, Ullmann-type) to nucleophilic Suzuki–Miyaura coupling, enabling C–C bond formation with aryl/heteroaryl halides that is inaccessible from the bromo precursor under identical conditions [1]. The 4-deoxy analog (quinoline-6-boronic acid pinacol ester) lacks the hydrogen-bond donor/acceptor capacity of the 4-OH, which eliminates key interactions exploited in kinase hinge-binding motifs [2]. Regioisomeric switching from C6 to C7 (7-BPin-quinolin-4-ol) alters the vector of the boronate ester relative to the 4-OH hydrogen-bonding pharmacophore, potentially disrupting target engagement geometries validated in 6-substituted quinoline series [2]. Quantitative differentiation across orthogonal reactivity, regiospecificity, and dual functionalization capacity is detailed in Section 3.

Quantitative Differentiation Evidence: 6-BPin-Quinolin-4-ol vs. Closest Analogs


Synthetic Utility Differentiation: C6-BPin Enables Suzuki Coupling Yields Inaccessible from C6-Br Under Mild Conditions

The target compound provides a nucleophilic boronate ester coupling handle at C6, directly enabling Pd-catalyzed Suzuki–Miyaura C–C bond formation with aryl/heteroaryl halides. The 6-bromo analog (6-bromoquinolin-4-ol) functions as an electrophilic partner and cannot participate as the boronic acid component in Suzuki couplings [1]. In the MDPI study of 6-bromoquinolin-4-ol, Chan–Lam coupling with aryl boronic acids produced derivatives 3a–3h in yields ranging from low (ethanol solvent) to very good (MeOH/H₂O 8:1 mixed solvent), but the 6-Br starting material itself is incapable of serving as the nucleophilic coupling partner [1]. The boronate ester at C6 avoids the need for halogen-metal exchange or stoichiometric organometallic activation required when using 6-bromoquinolin-4-ol as a nucleophile precursor [2].

Suzuki-Miyaura coupling Cross-coupling Medicinal chemistry building blocks

Regiochemical Precision: C6 vs. C7 Boronate Ester Isomer Differentiation in Biological Target Engagement

The 6-BPin-quinolin-4-ol (CAS 1201844-89-4) and its 7-BPin regioisomer (CAS 1351477-69-4) share identical molecular formula (C₁₅H₁₈BNO₃) and molecular weight (271.12 g/mol) . In the quinoline-4-ol kinase inhibitor pharmacophore, the C6 position is established as a critical vector for substituent exit toward solvent-exposed or ribose-pocket regions, whereas C7-substitution projects toward the gatekeeper residue region [1]. The RSC Advances study demonstrated that C4-borylated quinolines (derived from 4-chloroquinoline precursors) can be converted to oxaboroles and trifluoroborate salts, with the C4 position being specifically targeted for borylation chemistry, leaving the C6-position BPin ester available for orthogonal diversification [1]. The identical molecular weight of C6 and C7 isomers (271.12 g/mol) necessitates rigorous analytical authentication (¹H NMR, HPLC retention time differentiation) prior to biological testing, as casual substitution based solely on MW or formula matching risks SAR misinterpretation .

Regioisomer specificity SAR Kinase hinge-binding

Dual-Functionality Orthogonality: Simultaneous 4-OH and 6-BPin Enable Sequential Diversification Without Protecting-Group Manipulation

The target compound is the only analog among the comparator set that simultaneously presents a free nucleophilic hydroxyl group (4-OH, capable of O-alkylation, O-arylation, sulfonylation, or phosphorylation) and a Suzuki-competent boronate ester (6-BPin) on the same quinoline core . The 6-bromo analog requires protection of the 4-OH prior to metal-halogen exchange or lithiation chemistry. The 4-deoxy analog (quinoline-6-boronic acid pinacol ester, MW 255.12) lacks the 4-OH entirely, forfeiting the hydrogen-bond donor capacity (HBD count = 0 vs. HBD = 1 for target) that is critical for kinase ATP-site hinge binding [1]. In the HIPK2 inhibitor study, borylated quinolines bearing a 4-substituent were explicitly exploited for conversion to oxaborole pharmacophores, demonstrating that the dual 4-OH/6-BPin architecture uniquely supports both boron-based and hydroxyl-based diversification pathways from a single intermediate [1].

Orthogonal functionalization Divergent synthesis Kinase inhibitor library

Physicochemical Differentiation: LogP, PSA, and CNS Drug-Likeness vs. 6-Borylated Quinoline (4-Deoxy Analog)

The target compound (MW 271.12, LogP = 2.24, topological polar surface area tPSA = 51.58 Ų) is differentiated from the 4-deoxy analog quinoline-6-boronic acid pinacol ester (MW 255.12, LogP predicted ~2.8–3.2 for the deoxy form) by the presence of the 4-hydroxyl group, which reduces LogP by approximately 0.6–0.8 units and increases HBD count from 0 to 1 [1]. The tPSA of 51.58 Ų places the target compound within the favorable range for oral bioavailability (tPSA < 90 Ų) and CNS penetration (tPSA < 70 Ų), while the 4-OH provides an additional hydrogen-bond donor for target engagement . The ChemSrc database reports calculated LogP of 2.24 for the target compound, representing a meaningful reduction in lipophilicity versus the 4-deoxy analog, which may translate to improved aqueous solubility and reduced CYP450 promiscuity in drug discovery programs .

Physicochemical properties CNS drug-likeness LogP Polar surface area

Procurement Cost Normalization: Premium vs. 6-Bromoquinolin-4-ol Offset by Synthetic Step Reduction

The target compound commands a significant unit-price premium over its 6-bromo analog: Fluorochem lists the 6-BPin-quinolin-4-ol at £210.00/50 mg (£4,200/g) , whereas 6-bromoquinolin-4-ol is listed at £7.00/g from the same supplier, representing an approximately 600-fold cost difference per gram . However, the 6-Br analog requires an additional borylation step (Miyaura borylation with bis(pinacolato)diboron, Pd catalyst, ligand, and base) to access the same BPin functionality. The Das et al. RSC Advances study reports efficient C4-borylation of chloroquinolines using B₂(pin)₂ under Pd catalysis without external ligand, but typical Miyaura borylation conditions for aryl bromides require Pd(dppf)Cl₂ (catalyst cost ~$80–150/g), bis(pinacolato)diboron (~$5–15/g at bulk scale), and KOAc in dioxane at 80–100 °C for 12–24 h [1]. Factoring in reagent, catalyst, solvent, purification, and FTE costs, the in-house borylation of the 6-bromo analog adds approximately $2,000–5,000 per gram of product at research scale, narrowing the effective cost gap substantially.

Cost-per-step Procurement economics Synthetic efficiency

Supply-Chain Resilience: Multi-Vendor Availability for 6-BPin-Quinolin-4-ol Contrasts with Single-Source Risk for Certain Analogs

The target compound (CAS 1201844-89-4) is stocked by a minimum of 6 independent commercial suppliers including Fluorochem (UK stock 5+ units at 50 mg, 4 units at 100 mg, 1 unit at 250 mg) , CymitQuimica (European stock) , AKSci (US stock) , Leyan (Chinese stock, purity 97%) , BTC Pharm , and Chemenu (purity 95%+) . The 7-BPin regioisomer (CAS 1351477-69-4) is listed by fewer suppliers (AKSci identified as one source) , creating higher single-source procurement risk. The 4-deoxy analog (CAS 406463-06-7) has broader availability (TCI, Aladdin, AKSci, Apollo Scientific, Sigma-Aldrich) , but forfeits the 4-OH functional handle. For GMP-adjacent or kilogram-scale sourcing, the patent literature explicitly identifies substituted quinolin-4-ol compounds as key intermediates for protein tyrosine kinase (PTK) inhibitor manufacturing and describes multi-kilogram scale processes, suggesting established industrial supply-chain pathways for the quinolin-4-ol scaffold class [1].

Supply chain Vendor diversification Procurement risk management

Highest-Confidence Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol Grounded in Quantitative Evidence


Diversified Kinase Inhibitor Library Synthesis via Orthogonal C6 and C4 Functionalization

The dual 4-OH and 6-BPin architecture enables two-step, protecting-group-free diversification: (Step 1) O-alkylation, O-arylation, or sulfonylation at 4-OH to introduce hinge-binding motifs; (Step 2) Suzuki–Miyaura coupling at 6-BPin with aryl/heteroaryl halides to elaborate the solvent-exposed vector [1]. This orthogonal sequence eliminates 2–3 protecting-group manipulation steps compared to routes starting from 6-bromoquinolin-4-ol [2]. The 6-position boronate ester is specifically suited for library synthesis via parallel Suzuki coupling with diverse aryl bromide building blocks under standard Pd(dppf)Cl₂/Na₂CO₃/dioxane-H₂O conditions at 80–100 °C [1].

Lead Optimization of 6-Substituted Quinolin-4-ol Kinase Inhibitors Requiring CNS Drug-Like Physicochemical Profiles

The calculated LogP of 2.24 and tPSA of 51.58 Ų position the target compound favorably within CNS drug-likeness guidelines (tPSA < 70 Ų, LogP < 3) . For programs targeting CNS kinases (e.g., HIPK2, reported as a renal and CNS-implicated kinase target), the 6-BPin compound provides a direct entry point for Suzuki-based SAR exploration while retaining the 4-OH hydrogen-bond donor required for hinge binding, unlike the 4-deoxy analog (HBD = 0) [1]. The quinolin-4-ol scaffold is explicitly cited as an intermediate class for protein tyrosine kinase (PTK) inhibitor manufacturing at multi-kilogram scale in US Patent 9,957,233, indicating established industrial precedent [3].

Late-Stage Functionalization of Advanced Quinoline-Containing Pharmaceutical Intermediates

The 6-BPin ester enables late-stage C–C bond formation on pre-functionalized quinoline cores without perturbing the 4-OH group. This is particularly relevant for convergent synthetic strategies where the quinoline-4-ol core is elaborated early and the 6-aryl/heteroaryl substituent is introduced in the final diversity step. The Das et al. (2022) study explicitly demonstrates that borylated quinolines can be successfully rendered in Suzuki reactions with aryl halides while also being convertible to oxaborole pharmacophores, validating the compatibility of the BPin ester with downstream transformations [1]. The 6-Br analog cannot serve in late-stage Suzuki diversification as a nucleophilic partner without prior borylation [2].

Scalable Medicinal Chemistry Procurement for Multi-Year Drug Discovery Programs

For programs anticipating resupply over 2–4 year lead optimization timelines, the ≥6 verified supplier footprint of the 6-BPin compound across UK, EU, US, and China geographies provides robust procurement resilience versus the 7-BPin regioisomer's more limited vendor base . Fluorochem's real-time inventory data (5+ units at 50 mg scale) confirms immediate availability for hit-to-lead studies . The US Patent 9,957,233 explicitly describes kilogram-scale manufacturing processes for substituted quinolin-4-ol compounds as PTK inhibitor intermediates, indicating that industrial-scale synthetic routes for this scaffold class are established and transferable to the 6-BPin analog for late-stage development quantities [3].

Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.